N-[4-(Acetylamino)phenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide
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Overview
Description
N-[4-(Acetylamino)phenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide is a complex organic compound with the molecular formula C27H26N4O3S2 and a molecular weight of 518.661 g/mol . This compound is known for its unique structural features, which include an acetylamino group, a quinazolinyl moiety, and a sulfanyl linkage. It is primarily used in scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Acetylamino)phenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Quinazolinyl Intermediate: The quinazolinyl moiety is synthesized through a cyclization reaction involving anthranilic acid and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the quinazolinyl intermediate with a thiol compound, often in the presence of a base such as sodium hydride.
Acetylation of the Amino Group: The final step involves acetylating the amino group using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the synthetic routes mentioned above can be scaled up with appropriate modifications to reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Acetylamino)phenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the quinazolinyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydride, pyridine.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted amides.
Scientific Research Applications
N-[4-(Acetylamino)phenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(Acetylamino)phenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s quinazolinyl moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- **N-[4-(Acetylamino)phenyl]-2-{[3-(4-methoxyphenyl)-4
Properties
CAS No. |
477332-83-5 |
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Molecular Formula |
C25H22N4O3S |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C25H22N4O3S/c1-16-7-13-20(14-8-16)29-24(32)21-5-3-4-6-22(21)28-25(29)33-15-23(31)27-19-11-9-18(10-12-19)26-17(2)30/h3-14H,15H2,1-2H3,(H,26,30)(H,27,31) |
InChI Key |
OMPZIZHKOCPHOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)NC(=O)C |
Origin of Product |
United States |
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